Enantiomeric Purity: (S)-Enantiomer (≥99% ee) vs. Racemic Mixture (0% ee)
The (S)-1-Benzylpyrrolidin-3-ol is supplied with an enantiomeric excess (ee) of ≥99%, whereas the racemic mixture (1-benzyl-3-pyrrolidinol) possesses 0% ee, providing no stereochemical enrichment . This difference is critical for applications requiring a single enantiomer, such as the synthesis of chiral drug impurities like Barnidipine hydrochloride, where the (S)-stereochemistry is mandated [1].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | ≥99% ee |
| Comparator Or Baseline | Racemic mixture (1-benzyl-3-pyrrolidinol): 0% ee |
| Quantified Difference | ≥99% absolute difference in ee |
| Conditions | Chiral HPLC analysis (commercial specification) |
Why This Matters
In pharmaceutical impurity synthesis and asymmetric catalysis, high enantiopurity directly dictates reaction stereoselectivity and the optical purity of the final product, eliminating the need for costly downstream chiral separation.
- [1] MedChemExpress. (S)-1-Benzylpyrrolidin-3-ol. Product page. View Source
